![molecular formula C8H14O5S B1428383 2-(Oxane-4-sulfonyl)propanoic acid CAS No. 1394042-09-1](/img/structure/B1428383.png)
2-(Oxane-4-sulfonyl)propanoic acid
Overview
Description
2-(Oxane-4-sulfonyl)propanoic acid, also known as N-tosyloxycarbonyl-2,2-dimethylpropylamine, is a white crystalline solid. The compound has a molecular formula of C11H17NO5S and a molecular weight of 279.32 g/mol. The molecule contains a total of 28 bond(s). There are 14 non-H bond(s), 3 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), 1 ether(s) (aliphatic), and 1 sulfone(s) .
Molecular Structure Analysis
The molecular structure of 2-(Oxane-4-sulfonyl)propanoic acid consists of 14 Hydrogen atom(s), 8 Carbon atom(s), 5 Oxygen atom(s), and 1 Sulfur atom(s). Therefore, the chemical formula can be written as: C8H14O5S .Scientific Research Applications
Pharmaceutical Testing
2-(Oxane-4-sulfonyl)propanoic acid: is utilized in pharmaceutical testing as a reference standard . Its precise chemical structure and properties allow for the validation of analytical methods in drug development, ensuring the accuracy and reliability of results.
Chemical Education
Due to its interesting chemical properties, 2-(Oxane-4-sulfonyl)propanoic acid can be used as a teaching aid in chemical education, demonstrating various chemical reactions and synthesis techniques.
Each of these applications leverages the unique chemical structure of 2-(Oxane-4-sulfonyl)propanoic acid , which includes the sulfonyl functional group attached to an oxane ring, providing a versatile platform for various research and industrial applications .
Safety and Hazards
Mechanism of Action
Target of Action
, which primarily targets the central nervous system and affects neurotransmitter levels .
Mode of Action
Amphetamines typically work by increasing the concentration of certain neurotransmitters in the brain, enhancing signal transmission between neurons .
Biochemical Pathways
Amphetamines are known to affect the monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
Amphetamines typically result in increased wakefulness and focus, decreased fatigue, and improved mood .
properties
IUPAC Name |
2-(oxan-4-ylsulfonyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5S/c1-6(8(9)10)14(11,12)7-2-4-13-5-3-7/h6-7H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQIJVLDVMGBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220501 | |
Record name | 2-[(Tetrahydro-2H-pyran-4-yl)sulfonyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxane-4-sulfonyl)propanoic acid | |
CAS RN |
1394042-09-1 | |
Record name | 2-[(Tetrahydro-2H-pyran-4-yl)sulfonyl]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Tetrahydro-2H-pyran-4-yl)sulfonyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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